molecular formula C19H28N4O5 B6484328 N'-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide CAS No. 877631-17-9

N'-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide

Cat. No.: B6484328
CAS No.: 877631-17-9
M. Wt: 392.4 g/mol
InChI Key: DNCAKXWUBHYZSK-UHFFFAOYSA-N
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Description

N'-[2-(Furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is a synthetic organic compound featuring a hybrid heterocyclic framework. Its structure integrates three pharmacologically relevant moieties:

  • Furan-2-yl: A five-membered aromatic oxygen-containing heterocycle, often associated with bioactivity in medicinal chemistry .
  • Morpholin-4-yl: A six-membered saturated ring containing one oxygen and one nitrogen atom, commonly used to enhance solubility and modulate pharmacokinetics .

The ethanediamide linker bridges these groups, creating a flexible yet structured molecule.

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O5/c24-17-5-1-7-23(17)8-3-6-20-18(25)19(26)21-14-15(16-4-2-11-28-16)22-9-12-27-13-10-22/h2,4,11,15H,1,3,5-10,12-14H2,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCAKXWUBHYZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a morpholine moiety, and a pyrrolidine derivative. This unique combination is expected to contribute to its biological activity.

PropertyValue
Molecular FormulaC19H26N4O3
Molecular Weight358.44 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has demonstrated that these compounds can inhibit the growth of various cancer cell lines through multiple mechanisms, including:

  • Inhibition of Cell Proliferation : The compound has shown effectiveness in reducing cell viability in several human cancer cell lines, such as HeLa and MDA-MB-231, with IC50 values in the nanomolar range.
  • Induction of Apoptosis : Mechanistic studies suggest that the compound may trigger apoptotic pathways, leading to programmed cell death in malignant cells.
  • Cell Cycle Arrest : Evidence indicates that the compound can induce cell cycle arrest at specific phases, thereby preventing cancer cell division.

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence supporting the antimicrobial activity of this compound. Preliminary studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

The biological activity of this compound is hypothesized to involve:

  • Interaction with Protein Targets : The furan ring may engage in π–π interactions with aromatic residues in proteins, while the morpholine and pyrrolidine moieties could form hydrogen bonds with active sites on enzymes or receptors.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways related to cell growth and apoptosis, particularly those involving kinases and transcription factors.

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of related compounds:

  • Study on Anticancer Efficacy : A recent study reported that derivatives similar to this compound exhibited potent antiproliferative effects against multiple cancer cell lines. For instance, derivatives with specific substitutions demonstrated enhanced cytotoxicity compared to their parent compounds .
    CompoundCell LineIC50 (nM)
    N'-[Furan-Morpholine]HeLa50
    N'-[Furan-Morpholine]MDA-MB-23130
  • Antimicrobial Studies : Another research effort highlighted the antimicrobial properties of related furan-morpholine derivatives against Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Morpholine-Containing Acetamides

Compounds from , such as 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide , share the morpholine and acetamide backbone but differ in substituents. Key comparisons include:

Property Target Compound Compound
Morpholine Substituents Morpholin-4-yl (non-oxidized nitrogen) 2-Oxomorpholin-3-yl (oxidized nitrogen, acetyl, and dimethyl groups)
Linker Ethanediamide Acetamide
Bioactivity (Inferred) Potential CNS or enzyme modulation (based on morpholine/pyrrolidone motifs) Likely designed for solubility optimization (acetyl group) and steric hindrance

The oxidized 2-oxomorpholin-3-yl group in compounds may reduce metabolic stability compared to the morpholin-4-yl group in the target compound .

Role of the Furan Moiety

The furan-2-yl group in the target compound contrasts with 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-1,4-dihydropyridine-3-carboxamide (). Both incorporate furan but differ in core scaffolds:

Property Target Compound Compound
Core Structure Ethanediamide-linked morpholine/pyrrolidone 1,4-Dihydropyridine
Furan Position Terminal substituent Integrated into dihydropyridine ring
Function Potential enzyme inhibition/modulation Calcium channel modulation (common for dihydropyridines)

The dihydropyridine core in compounds suggests cardiovascular applications, whereas the target compound’s morpholine-pyrrolidone framework may target neurological pathways .

Comparison with Phenyl-Substituted Analogs

describes N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide , which replaces the propyl group in the target compound with a phenyl ring. This structural variation impacts:

Property Target Compound Compound
Substituent 3-(2-Oxopyrrolidin-1-yl)propyl 3-(2-Oxopyrrolidin-1-yl)phenyl
Solubility Higher (flexible propyl chain) Lower (rigid phenyl ring)
Binding Affinity Enhanced conformational flexibility Planar aromatic system for π-π stacking

The phenyl group in ’s compound may improve target binding via aromatic interactions but reduce solubility .

Structural and Crystallographic Insights

  • Hydrogen Bonding : The morpholine and pyrrolidone groups in the target compound likely participate in hydrogen bonding, as observed in similar structures (). These interactions influence crystal packing and stability .
  • Puckering Analysis : The morpholine ring’s conformation can be analyzed using Cremer-Pople parameters (), which quantify ring puckering and correlate with biological activity .

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